N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide
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Overview
Description
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Cancer Research: Some derivatives of triazolopyridine have shown promising antiproliferative activities against cancer cell lines.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, some triazolopyridine derivatives act as inhibitors of enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound may bind to these enzymes, inhibiting their activity and thereby reducing cell growth and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied as a dual inhibitor of c-Met and VEGFR-2.
Uniqueness
N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)18(19-22-21-16-10-6-7-13-23(16)19)20-17(24)12-11-15-8-4-3-5-9-15/h3-10,13-14,18H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
KPENBIXVWFZKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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